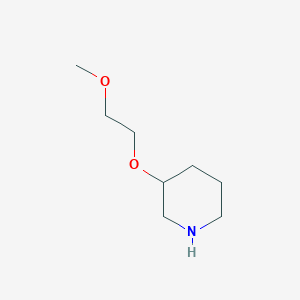

3-(2-Methoxyethoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-5-6-11-8-3-2-4-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQOIXYNVRFCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307371 | |

| Record name | 3-(2-Methoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-09-6 | |

| Record name | 3-(2-Methoxyethoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyethoxy)piperidine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methoxyethoxy)piperidine is a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable physicochemical properties such as basicity and water solubility. The introduction of a 2-methoxyethoxy side chain at the 3-position of the piperidine ring offers a unique combination of hydrophilicity and hydrogen bond accepting capabilities, making it an attractive building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound, serving as a foundational resource for its application in research and development.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | PubChem |

| Molecular Weight | 159.23 g/mol | PubChem |

| CAS Number | 875333-39-4 (for free base) | - |

| Predicted XlogP | 0.1 | PubChemLite[1] |

| Predicted Hydrogen Bond Donors | 1 (amine N-H) | - |

| Predicted Hydrogen Bond Acceptors | 3 (two ether oxygens, one nitrogen) | - |

| Predicted pKa (most basic) | ~10.5 (amine nitrogen) | - |

Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.

The hydrochloride salt of this compound, this compound hydrochloride (CAS 1185054-32-3), has a molecular formula of C8H18ClNO2 and a molecular weight of 195.69 g/mol .[2]

Molecular Structure and Conformation

The structure of this compound consists of a central piperidine ring substituted at the 3-position with a 2-methoxyethoxy group.

2D Structure:

Caption: 2D Chemical Structure of this compound.

Like the parent piperidine molecule, the six-membered ring of this compound adopts a chair conformation to minimize steric strain.[3] The substituent at the 3-position can exist in either an axial or equatorial orientation. The equatorial conformation is generally more stable for substituted piperidines to avoid unfavorable 1,3-diaxial interactions. The flexible 2-methoxyethoxy side chain can adopt numerous conformations, influencing the molecule's overall shape and interaction with biological targets.

Synthesis of this compound

A common and logical synthetic route to this compound involves the etherification of 3-hydroxypiperidine with a suitable 2-methoxyethoxy electrophile. A widely used method for such ether syntheses is the Williamson ether synthesis.

3.1. Proposed Synthetic Pathway

The synthesis would proceed in two main steps:

-

Deprotonation of 3-hydroxypiperidine: A strong base is used to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming a more nucleophilic alkoxide.

-

Nucleophilic substitution: The resulting alkoxide attacks an electrophilic 2-methoxyethoxy species, such as 2-methoxyethyl tosylate or a similar derivative with a good leaving group, via an SN2 reaction to form the desired ether linkage.

Caption: Proposed Williamson Ether Synthesis Workflow.

3.2. Representative Experimental Protocol

While a specific protocol for this compound is not available, the following is a representative procedure for the synthesis of a similar piperidine ether, which can be adapted by a skilled chemist.

Objective: To synthesize this compound from N-Boc-3-hydroxypiperidine and 2-bromo-1-methoxyethane.

Materials:

-

N-Boc-3-hydroxypiperidine

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Bromo-1-methoxyethane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Etherification: Cool the reaction mixture back to 0 °C and add 2-bromo-1-methoxyethane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(2-methoxyethoxy)piperidine.

-

Deprotection: Dissolve the purified N-Boc-3-(2-methoxyethoxy)piperidine in dichloromethane. Add trifluoroacetic acid (excess, e.g., 5-10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Final Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Further purification may be achieved by distillation or crystallization if necessary.

Rationale for Experimental Choices:

-

N-Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its competing nucleophilicity during the etherification step.

-

Sodium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the alcohol without competing in the substitution reaction.

-

Anhydrous Conditions: Sodium hydride reacts violently with water, and the presence of water would quench the alkoxide intermediate.

-

Aprotic Solvent: THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction mechanism.

-

TFA for Deprotection: Trifluoroacetic acid is a standard reagent for the acidic cleavage of Boc protecting groups.

Spectroscopic Characterization (Expected)

Although experimental spectra are not publicly available, the key features in ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the molecule's structure.

4.1. ¹H NMR Spectroscopy

-

Piperidine Ring Protons: A complex series of multiplets would be expected in the range of δ 1.2-3.2 ppm. The proton at C3, being attached to the carbon bearing the ether linkage, would likely appear as a multiplet around δ 3.3-3.6 ppm.

-

Amine Proton (N-H): A broad singlet, typically in the range of δ 1.5-4.0 ppm, which is exchangeable with D₂O.

-

Methoxyethoxy Side Chain Protons:

-

-OCH₃ (methoxy group): A sharp singlet at approximately δ 3.3-3.4 ppm.

-

-OCH₂CH₂O- (ethylene glycol protons): Two multiplets, likely appearing as triplets if coupling is well-resolved, in the range of δ 3.5-3.8 ppm.

-

4.2. ¹³C NMR Spectroscopy

-

Piperidine Ring Carbons: Signals for the five piperidine carbons would be expected in the aliphatic region (δ 20-60 ppm). The carbon C3, attached to the ether oxygen, would be the most downfield of the piperidine ring carbons, likely in the range of δ 70-80 ppm.

-

Methoxyethoxy Side Chain Carbons:

-

-OCH₃: A signal around δ 59 ppm.

-

-OCH₂CH₂O-: Two signals in the range of δ 68-72 ppm.

-

4.3. Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Multiple absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C-O Stretch (Ether): A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules.[2] The piperidine moiety is a well-established pharmacophore that can interact with various biological targets and improve the aqueous solubility and oral bioavailability of drug candidates. The 2-methoxyethoxy side chain can further enhance hydrophilicity and provides additional hydrogen bond acceptors, which can be crucial for optimizing ligand-receptor interactions.

Derivatives of 3-substituted piperidines have been explored for a wide range of therapeutic applications, including as antidepressants and in the development of kinase inhibitors.[4] The specific substitution pattern of this compound imparts distinct chemical and biological properties that may differ from other piperidine analogs, making it a useful tool for structure-activity relationship (SAR) studies.[2]

Conclusion

This compound is a synthetically accessible piperidine derivative with potential applications in drug discovery and development. While detailed experimental characterization is not widely published, its chemical properties and structure can be reliably predicted. The synthetic strategies outlined in this guide, based on established chemical principles, provide a clear pathway for its preparation. As the demand for novel chemical entities with tailored physicochemical properties continues to grow, building blocks like this compound will remain essential tools for the medicinal chemist.

References

-

PubChemLite. This compound (C8H17NO2). Available at: [Link]

-

Melis, C., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(2-Methoxyethoxy)piperidine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methoxyethoxy)piperidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties. This guide provides a comprehensive overview of the synthetic routes to this key intermediate, with a focus on the preparation of its essential starting materials. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations necessary for successful and scalable synthesis. We will explore the synthesis of the pivotal precursor, 3-hydroxypiperidine, delve into the strategic implementation of nitrogen protection, and detail the core Williamson ether synthesis for the introduction of the 2-methoxyethoxy moiety.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. The introduction of a 3-(2-methoxyethoxy) substituent can enhance the pharmacological profile of a molecule by improving solubility, modulating lipophilicity, and providing a handle for further functionalization. Given its importance, a robust and well-understood synthetic pathway to this compound is crucial for drug discovery and development programs.

This guide will focus on a logical and field-proven synthetic strategy, breaking down the process into three key stages:

-

Stage 1: Synthesis of 3-Hydroxypiperidine

-

Stage 2: N-Protection of 3-Hydroxypiperidine

-

Stage 3: Williamson Ether Synthesis and Deprotection

Stage 1: Synthesis of the Core Precursor, 3-Hydroxypiperidine

The most common and industrially viable route to 3-hydroxypiperidine is the catalytic hydrogenation of 3-hydroxypyridine.[3] This transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Catalytic Hydrogenation of 3-Hydroxypyridine

The choice of catalyst and reaction conditions is critical for achieving high yield and purity. While various catalysts can effect this transformation, rhodium-based catalysts are often favored for their efficiency under milder conditions compared to other metals like nickel.[4]

A particularly effective method involves the use of a rhodium-carbon catalyst. A Chinese patent describes a procedure where 3-hydroxypyridine is hydrogenated using a 5% rhodium on carbon catalyst in water at elevated temperature and pressure.[5][6] Another patented method employs a rhodium-nickel/carbon bimetallic catalyst, which is reported to have high activity and stability, allowing for high product yields under milder conditions.[4]

Table 1: Comparison of Catalytic Systems for 3-Hydroxypyridine Hydrogenation

| Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

| 5% Rh/C | Water | 90°C | 5 MPa | 81.3% | [5][6] |

| Rh-Ni/C | Water | 50°C | 0.5 MPa (5 atm) | 92% | [4] |

Experimental Protocol: Hydrogenation of 3-Hydroxypyridine

The following protocol is adapted from a patented industrial process and provides a reliable method for the synthesis of 3-hydroxypiperidine.[5][6]

Materials:

-

3-Hydroxypyridine

-

5% Rhodium on Carbon (Rh/C)

-

Water

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, charge 3-hydroxypyridine (1 equivalent), 5% Rh/C catalyst (0.01 equivalents by weight), and water.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to 5 MPa.

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Maintain these conditions for 48 hours, monitoring hydrogen uptake.

-

Cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to recover the catalyst.

-

The filtrate is concentrated under reduced pressure to remove water.

-

The resulting crude 3-hydroxypiperidine is purified by vacuum distillation to yield a white solid.

Stage 2: Strategic N-Protection of 3-Hydroxypiperidine

The secondary amine of the piperidine ring is a nucleophile and can compete with the hydroxyl group in the subsequent O-alkylation step. To ensure selective etherification at the 3-hydroxyl position, it is essential to temporarily protect the nitrogen atom. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

N-Boc Protection of 3-Hydroxypiperidine

The reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base is a standard and high-yielding method for the synthesis of N-Boc-3-hydroxypiperidine.

Figure 1: N-Boc protection of 3-hydroxypiperidine.

Experimental Protocol: Synthesis of N-Boc-3-hydroxypiperidine

This protocol is based on a well-established procedure for the N-Boc protection of amines.[7]

Materials:

-

3-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve 3-hydroxypiperidine (1 equivalent) in a mixture of dichloromethane and water.

-

Add sodium bicarbonate (3 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude N-Boc-3-hydroxypiperidine, which can be purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.

Stage 3: Williamson Ether Synthesis and Final Deprotection

With the nitrogen protected, the 3-hydroxyl group is now ready for O-alkylation. The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[6]

O-Alkylation of N-Boc-3-hydroxypiperidine

In this key step, the hydroxyl group of N-Boc-3-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 2-methoxyethoxy derivative with a good leaving group, such as 2-bromoethyl methyl ether or 2-methoxyethyl tosylate.

Figure 2: Williamson ether synthesis for the formation of the ether linkage.

Experimental Protocol: Synthesis of N-Boc-3-(2-methoxyethoxy)piperidine

This protocol is adapted from general procedures for Williamson ether synthesis.

Materials:

-

N-Boc-3-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromoethyl methyl ether

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxypiperidine (1 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0°C and add 2-bromoethyl methyl ether (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Boc-3-(2-methoxyethoxy)piperidine.

Final Deprotection

The final step is the removal of the N-Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol are common and effective methods.[5]

Figure 3: N-Boc deprotection to yield the final product.

Experimental Protocol: N-Boc Deprotection

The following protocol describes a general procedure for the acidic removal of the Boc group.[5]

Materials:

-

N-Boc-3-(2-methoxyethoxy)piperidine

-

4M HCl in Dioxane

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-3-(2-methoxyethoxy)piperidine (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add an excess of 4M HCl in dioxane (5-10 equivalents).

-

Stir the reaction at room temperature for 1-3 hours, monitoring for completion by TLC.

-

Upon completion, the hydrochloride salt of the product may precipitate. If not, the product can be precipitated by the addition of diethyl ether.

-

Collect the solid by filtration and wash with diethyl ether.

-

To obtain the free base, the hydrochloride salt can be neutralized with a base such as saturated aqueous sodium bicarbonate, followed by extraction with an organic solvent.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and robust chemical transformations. By understanding the key steps of 3-hydroxypiperidine formation, strategic nitrogen protection, and the final Williamson ether synthesis, researchers can confidently and efficiently produce this valuable building block for drug discovery and development. The protocols provided in this guide, grounded in established literature and industrial practices, offer a reliable pathway to this important synthetic intermediate.

References

Sources

- 1. Khan Academy [khanacademy.org]

- 2. reddit.com [reddit.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methoxyethoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(2-Methoxyethoxy)piperidine, and its commonly utilized hydrochloride salt, are heterocyclic building blocks of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart desirable physicochemical and pharmacological properties. The introduction of a methoxyethoxy side chain at the 3-position can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making this compound a versatile intermediate for the synthesis of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this document synthesizes information from its structural analogues, the parent piperidine heterocycle, and established principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility and stability profiles in their own laboratories.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [1] |

| CAS Number | 1185054-32-3 | [1] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| Appearance | Predicted to be an off-white to light yellow solid | Inferred from similar compounds |

| pKa (Conjugate Acid) | ~11.2 (Estimated from Piperidine) |

Solubility Profile

The parent compound, piperidine, is highly soluble in water and a broad range of organic solvents, including alcohols, ethers, and chloroform, owing to its ability to act as a hydrogen bond acceptor.[3] It exhibits limited solubility in non-polar solvents like hexane.[3][4] The hydrochloride salt form of this compound is expected to have good aqueous solubility. The presence of the ether linkages in the side chain may also enhance its solubility in polar organic solvents.

Predicted Qualitative Solubility of this compound Hydrochloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS | High | As a hydrochloride salt, it is expected to be readily soluble in aqueous media. |

| Polar Protic | Methanol, Ethanol | High to Miscible | The piperidine nitrogen and ether oxygens can act as hydrogen bond acceptors.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are anticipated.[5] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good compatibility is expected due to the organic nature of the molecule. |

| Non-Polar | Hexane, Toluene | Low to Sparingly Soluble | The polar nature of the hydrochloride salt and the ether linkages limit solubility in non-polar environments.[3][5] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted "gold standard" for determining the equilibrium solubility of a compound.[6][7] This protocol provides a robust framework for obtaining accurate and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound hydrochloride in a selection of solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound hydrochloride and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of this compound hydrochloride to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.[6]

-

Add a precise volume (e.g., 5 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours for the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area (or other detector response) of the standards against their known concentrations.

-

Determine the concentration of this compound hydrochloride in the diluted samples from the calibration curve.

-

Calculate the solubility in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or g/L.

-

Diagram of the Solubility Determination Workflow

Caption: A generalized workflow for conducting a forced degradation study.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for their determination. While quantitative data for this specific molecule is limited in the public domain, the information and methodologies presented herein offer a robust framework for researchers and drug development professionals to characterize this important chemical building block. A thorough understanding of its solubility and stability is crucial for its effective utilization in the synthesis of novel compounds and the development of new therapeutics.

References

-

Piperidine | Solubility of Things. (n.d.). Retrieved January 19, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 19, 2026, from [Link]

-

Piperidine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

PIPERIDINE. (n.d.). Ataman Kimya. Retrieved January 19, 2026, from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

-

What is the stability of piperidine? (2025, August 25). BIOSYNCE. Retrieved January 19, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 19, 2026, from [Link]

-

Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved January 19, 2026, from [Link]

-

Solubility Testing Equipment. (n.d.). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. Retrieved January 19, 2026, from [Link]

Sources

Potential Applications of 3-(2-Methoxyethoxy)piperidine in Neuroscience: A Technical Guide for Researchers

Abstract

The piperidine scaffold is a cornerstone in the architecture of numerous centrally active pharmaceuticals, prized for its favorable physicochemical properties and versatile interaction with a range of neurological targets.[1][2][3] This technical guide explores the untapped potential of a specific derivative, 3-(2-Methoxyethoxy)piperidine, within the field of neuroscience research and drug development. While direct pharmacological data on this compound is nascent, its structural components—a piperidine core and a methoxyethoxy side chain—suggest plausible and compelling interactions with key proteins implicated in a spectrum of CNS disorders. We present a scientifically rigorous framework for the systematic evaluation of this compound, focusing on three high-impact molecular targets: the Sigma-1 Receptor (σ1R), the Dopamine Transporter (DAT), and the α7 Nicotinic Acetylcholine Receptor (α7 nAChR). This document serves as a comprehensive roadmap for researchers, providing the theoretical basis, detailed experimental protocols, and data interpretation frameworks necessary to elucidate the compound's therapeutic promise.

Introduction: The Piperidine Scaffold and the Promise of this compound

The piperidine ring is a privileged heterocyclic motif, integral to the structure of approved CNS drugs such as the acetylcholinesterase inhibitor donepezil and the stimulant methylphenidate.[4] Its conformational flexibility allows for optimal orientation within receptor binding pockets, and the basic nitrogen atom serves as a key interaction point. The subject of this guide, this compound, introduces a unique methoxyethoxy side chain. This functional group may enhance solubility and blood-brain barrier permeability, while also offering potential hydrogen bonding opportunities that could fine-tune its binding affinity and selectivity for specific neural targets.

Given the lack of specific preclinical data for this compound, this guide adopts a hypothesis-driven approach. We have identified three primary molecular targets that are frequently modulated by piperidine-containing compounds and are of significant interest in modern neuroscience. The subsequent sections will delve into the rationale for investigating the interaction of our lead compound with each of these targets and provide the technical means to do so.

Target I: The Sigma-1 Receptor (σ1R) – A Hub for Neuroprotection

The Sigma-1 Receptor (σ1R) is a unique, ligand-operated molecular chaperone residing at the mitochondria-associated endoplasmic reticulum membrane.[5] It is a pluripotent modulator of cellular stress responses and has been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6] Agonism at the σ1R is generally associated with neuroprotective effects, making it an attractive target for therapeutic intervention.[6][7] Numerous piperidine derivatives have been identified as potent σ1R ligands.[1][8][9]

Therapeutic Rationale: Alzheimer's Disease

In the context of Alzheimer's disease, σ1R activation has been shown to offer neuroprotection against β-amyloid-induced toxicity and to counteract cellular stress.[6][7][10] By modulating calcium signaling and promoting the expression of anti-apoptotic proteins, σ1R agonists may help preserve neuronal integrity and function.[5] We hypothesize that this compound may act as a σ1R agonist, offering a potential therapeutic avenue for Alzheimer's disease.

Experimental Workflow: Assessing σ1R Activity

To investigate the interaction of this compound with the σ1R, a two-stage experimental approach is proposed: an initial binding assay followed by a functional assessment.

Caption: Workflow for characterizing this compound at the σ1R.

This protocol determines the binding affinity (Ki) of this compound for the σ1R.[11][12][13]

-

Membrane Preparation: Homogenize guinea pig liver tissue, known for its high density of σ1R, in a cold lysis buffer.[13][14] Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (-pentazocine, a selective σ1R ligand), and varying concentrations of this compound.[11]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.[13]

| Compound | σ1R Ki (nM) | Reference |

| Haloperidol | 2.5 - 3.2 | [1][15] |

| (+)-Pentazocine | ~7.76 | [2] |

| Compound 1 | 3.2 | [1] |

| Compound 1a | 0.34 - 1.18 | [16] |

| Compound 1b | 0.89 - 1.49 | [16] |

Target II: The Dopamine Transporter (DAT) – Modulating Monoamine Signaling

The Dopamine Transporter (DAT) is a presynaptic protein that regulates dopamine levels in the synapse by reuptake of the neurotransmitter.[17] Its dysfunction is a hallmark of Parkinson's disease, and it is a primary target for stimulants and some antidepressants.[17][18][19] Many piperidine-based compounds are known to be potent DAT inhibitors.[20][21]

Therapeutic Rationale: Parkinson's Disease

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels.[18] While DAT density also decreases, the remaining transporters are still functional.[22][23] Inhibition of DAT can increase the synaptic residence time of dopamine, thereby potentiating dopaminergic signaling and potentially offering symptomatic relief. We hypothesize that this compound could act as a DAT inhibitor.

Experimental Workflow: Characterizing DAT Inhibition

A functional uptake assay is the gold standard for assessing a compound's ability to inhibit DAT.

Caption: Hypothesized inhibition of DAT by this compound.

This protocol measures the potency (IC50) of this compound in inhibiting dopamine uptake.[24][25][26]

-

Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as CHO-hDAT cells.

-

Assay Preparation: Plate the cells in a 96-well plate. On the day of the assay, pre-incubate the cells with varying concentrations of this compound.

-

Uptake Initiation: Add a solution containing a known concentration of [³H]dopamine to each well to initiate the uptake process.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of intracellular [³H]dopamine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound relative to a control (no inhibitor). Determine the IC50 value from the resulting concentration-response curve.

| Compound | DAT IC50 (nM) | Reference |

| Cocaine | ~100-300 | [21] |

| GBR 12909 | ~1-10 | [21] |

| (+)-5 (hydroxypiperidine analog) | 4.05 | [27] |

| (-)-9 (3-n-propyl derivative) | ~10 | [20] |

Target III: The α7 Nicotinic Acetylcholine Receptor (α7 nAChR) – Enhancing Cognition

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel widely expressed in the brain, particularly in regions crucial for cognitive function like the hippocampus.[4] Dysfunction of this receptor is implicated in the cognitive deficits associated with Alzheimer's disease and schizophrenia.[28][29][30][31] The piperidine moiety is present in known α7 nAChR modulators.

Therapeutic Rationale: Cognitive Enhancement

Activation of α7 nAChRs can enhance cholinergic neurotransmission and modulate inflammatory responses in the brain, both of which are compromised in Alzheimer's disease.[29] Agonists and positive allosteric modulators (PAMs) of the α7 nAChR are therefore being actively investigated as potential cognitive enhancers.[4][28] We hypothesize that this compound may act as an agonist or PAM at the α7 nAChR.

Experimental Workflow: Evaluating α7 nAChR Modulation

A cell-based functional assay measuring calcium influx is a high-throughput method to screen for α7 nAChR activity.

Caption: Proposed agonistic action of this compound at the α7 nAChR.

The Fluorometric Imaging Plate Reader (FLIPR) assay is a robust method to measure the functional activity of α7 nAChR agonists and PAMs.

-

Cell Preparation: Use a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells) and load them with a calcium-sensitive fluorescent dye.

-

Compound Addition: In a 96- or 384-well plate, add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Use the FLIPR instrument to measure the change in fluorescence intensity over time, which corresponds to the influx of calcium upon receptor activation.

-

Data Analysis:

-

For Agonists: Generate concentration-response curves to determine the EC50 (the concentration that elicits 50% of the maximal response).

-

For PAMs: Co-apply the test compound with a sub-maximal concentration of a known agonist (e.g., acetylcholine) and measure the potentiation of the agonist's response.

-

| Compound | Receptor Subtype | EC50 (µM) | Reference |

| Acetylcholine | α4β2 | ~1 | [32] |

| Acetylcholine | α7 | ~10-50 | [33] |

| Nicotine | α4β2 | ~0.1-1 | [32] |

| Epibatidine | α4β2 | ~0.001 | [34] |

Synthesis of this compound

While various methods for synthesizing substituted piperidines exist, a common approach involves the reaction of a suitable piperidine precursor with 2-methoxyethanol under controlled conditions, often in the presence of a catalyst.[35][36][37] Further purification and, if necessary, conversion to a salt form like hydrochloride would follow.

Conclusion and Future Directions

This guide outlines a structured and technically sound approach to investigating the potential neuroscience applications of this compound. By focusing on three clinically relevant targets—the Sigma-1 Receptor, the Dopamine Transporter, and the α7 Nicotinic Acetylcholine Receptor—we have provided a clear rationale and detailed methodologies for its initial characterization.

The proposed experiments will generate crucial data on the compound's binding affinity and functional activity at these targets. Positive results in any of these assays would warrant further investigation, including selectivity profiling against other receptors, in vivo pharmacokinetic studies, and evaluation in animal models of Alzheimer's disease, Parkinson's disease, or cognitive impairment. The unique structural features of this compound hold the promise of novel pharmacology, and the framework presented here provides the necessary tools to unlock its potential.

References

- BenchChem. (n.d.). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.

-

PubMed. (n.d.). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Retrieved from [Link]

-

Frontiers in Neuroscience. (n.d.). Selective dopaminergic vulnerability in Parkinson's disease: new insights into the role of DAT. Retrieved from [Link]

-

PubMed Central. (2025). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. Retrieved from [Link]

-

PubMed. (n.d.). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Retrieved from [Link]

-

SpringerLink. (n.d.). Neuroprotective effects of sigma-1 receptor agonists against beta-amyloid-induced toxicity. Retrieved from [Link]

- BenchChem. (n.d.). Comparative Efficacy of Piperidine-Based Monoamine Transporter Inhibitors Against Standard Compounds.

-

PubMed Central. (n.d.). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Retrieved from [Link]

-

Anavex Life Sciences. (2017, November 21). Anavex Life Sciences Reports Newly Published Data on Alzheimer's Disease Research Demonstrate the Neuroprotective Features of the Sigma-1 Receptor. Retrieved from [Link]

-

PubMed Central. (n.d.). Roles of sigma-1 receptors in Alzheimer's disease. Retrieved from [Link]

-

PubMed Central. (n.d.). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Retrieved from [Link]

-

PubMed Central. (n.d.). Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration. Retrieved from [Link]

-

PubMed. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

-

PubMed Central. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

-

ResearchGate. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Retrieved from [Link]

-

PubMed. (2014). α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia. Retrieved from [Link]

-

Bentham Science. (2024). Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanisms of dopamine transporter regulation in normal and disease states. Retrieved from [Link]

-

e-Century Publishing Corporation. (n.d.). Review Article Roles of sigma-1 receptors in Alzheimer's disease. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Sigma-1 Receptor Binding Assay Using Radiolabeled (+)-Igmesine Hydrochloride.

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

PubMed. (2015). Sigma Receptor Binding Assays. Retrieved from [Link]

-

ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]

- BenchChem. (n.d.). Structure-Activity Relationship of Piperidine Analogs as Sigma-1 Receptor Ligands: A Comparative Guide.

-

ResearchGate. (2025). The dopamine transporter: Importance in Parkinson's disease. Retrieved from [Link]

-

OHSU. (n.d.). The dopamine transporter: Importance in Parkinson's disease. Retrieved from [Link]

-

Uniba.it. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

-

PubMed Central. (n.d.). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

-

RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

-

PubMed. (n.d.). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Retrieved from [Link]

-

Elabscience. (n.d.). Rat DAT(Dopamine Transporter) ELISA Kit. Retrieved from [Link]

-

PubMed Central. (n.d.). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Retrieved from [Link]

-

ResearchGate. (n.d.). EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs.... Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

-

UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acetylcholine [Ligand Id: 294] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

-

PubMed Central. (n.d.). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Retrieved from [Link]

Sources

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α7-Nicotinic receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anavex.com [anavex.com]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. ricerca.uniba.it [ricerca.uniba.it]

- 17. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Selective dopaminergic vulnerability in Parkinson’s disease: new insights into the role of DAT [frontiersin.org]

- 19. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. researchgate.net [researchgate.net]

- 26. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 30. α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benthamdirect.com [benthamdirect.com]

- 32. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 34. researchgate.net [researchgate.net]

- 35. arpi.unipi.it [arpi.unipi.it]

- 36. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

3-(2-Methoxyethoxy)piperidine: A Privileged Fragment for Next-Generation Lead Discovery

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: Fragment-Based Lead Discovery (FBLD) has solidified its position as a powerful engine for generating novel, high-quality leads against a multitude of biological targets, including those once considered "undruggable".[1][2] The success of any FBLD campaign hinges on the quality and diversity of its fragment library. This guide focuses on the strategic value of 3-(2-Methoxyethoxy)piperidine, a fragment that combines three-dimensional complexity with desirable physicochemical properties. We will explore its structural features, synthesis, application in screening campaigns, and strategies for elaboration into potent, drug-like molecules. This document serves as a technical resource for researchers and scientists aiming to leverage this valuable scaffold in their drug discovery programs.

The Rationale for 3D Fragments in Modern Drug Discovery

Fragment libraries have historically been populated with flat, aromatic compounds.[3][4] While effective, this two-dimensional bias limits the exploration of the vast chemical space required to tackle complex protein targets. There is a growing industry-wide recognition of the need for fragments with greater three-dimensional (3D) character.

Saturated heterocyclic scaffolds, such as piperidine, are central to this effort.[5][6] Piperidines are among the most important synthetic fragments for drug design and are present in numerous approved pharmaceuticals.[5][6] They offer:

-

Improved Solubility: The non-planar, sp3-hybridized nature of the piperidine ring often enhances aqueous solubility compared to flat, greasy aromatic rings.

-

Novel Intellectual Property: Moving into 3D space opens up new opportunities for generating novel chemical entities with strong patent positions.

-

Enhanced Target Interactions: The defined conformational geometries of substituted piperidines allow for precise, directional interactions within a protein's binding pocket, often leading to higher ligand efficiency.[7]

-

Reduced Non-specific Binding: The introduction of 3D character can disrupt the flat, planar stacking that often contributes to non-specific hydrophobicity and off-target effects.

This compound exemplifies these advantages, providing a pre-validated, synthetically tractable starting point for FBLD campaigns.

Profiling this compound as a Lead Generation Fragment

The ideal fragment adheres to the "Rule of Three": Molecular Weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors and acceptors.[8] this compound and its hydrochloride salt fit comfortably within these guidelines, making it an excellent candidate for inclusion in fragment libraries.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [9] |

| Molecular Weight | 159.23 g/mol (free base) | Derived from Formula |

| Molecular Weight (HCl salt) | 195.69 g/mol | [9] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Topological Polar Surface Area | 39.7 Ų | PubChem |

| Rotatable Bonds | 4 | PubChem |

Note: Physicochemical properties are calculated for the free base form unless otherwise specified. Data is aggregated from chemical supplier databases and PubChem.

The structure features several key elements for fragment-based design:

-

A 3D Piperidine Core: A proven scaffold in medicinal chemistry that provides a rigid, yet conformationally adaptable, core.[5][10]

-

A Flexible Ether Linkage: The methoxyethoxy side chain offers rotatable bonds and hydrogen bond acceptors, allowing it to probe different regions of a binding pocket.

-

Defined Substitution Vector: The substitution at the 3-position provides a clear vector for chemical elaboration, while the secondary amine at the 1-position offers a second, orthogonal handle for modification.

Synthesis and Analogue Generation

The synthetic accessibility of a fragment is crucial for the rapid generation of analogues during a hit-to-lead campaign. This compound can be synthesized through straightforward and scalable chemical reactions.

Primary Synthesis Route

A common and efficient method involves the reaction of a protected 3-hydroxypiperidine with a suitable 2-methoxyethoxy electrophile, followed by deprotection.

This modular synthesis allows for the rapid generation of analogues by:

-

Varying the Ether Side Chain: Replacing 1-bromo-2-methoxyethane with other haloalkoxy or haloalkyl reagents to explore different lengths, branching, and terminal functional groups.

-

Exploring Piperidine Isomers: Starting with 2- or 4-hydroxypiperidine to investigate different substitution patterns on the core scaffold.

-

Modifying the Nitrogen: Utilizing the secondary amine of the final product for alkylation, acylation, or sulfonylation to probe interactions in that vector.

More advanced methods for creating substituted piperidines, such as the catalytic hydrogenation of substituted pyridines, can also be employed for library development.[11][12][13]

Application in FBLD: Screening and Hit Validation

Due to their characteristically weak binding affinities (typically in the high micromolar to millimolar range), fragments require highly sensitive biophysical techniques for detection.[2][14]

Primary Screening Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for FBLD.[7][15]

-

Protein-Observed NMR: Experiments like ¹H-¹⁵N HSQC are used to monitor chemical shift perturbations in an isotopically labeled protein upon fragment binding.[16] This method not only confirms binding but can also map the binding site.

-

Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) and WaterLOGSY can be used with unlabeled protein to identify binders from a mixture of fragments.

Surface Plasmon Resonance (SPR): SPR is a label-free biosensor technology ideal for fragment screening.[17] It measures changes in refractive index upon fragment binding to a protein-immobilized sensor chip, providing real-time kinetics (kon, koff) and affinity (KD) data.

Thermal Shift Assays (TSA or DSF): These assays measure the change in a protein's melting temperature (Tm) upon ligand binding. Fragment binding typically stabilizes the protein, leading to an increase in Tm.

Hit Validation Workflow

A critical step in any FBLD campaign is the rigorous validation of initial hits to eliminate false positives.[18] A multi-step, orthogonal approach is essential.

From Fragment to Lead: Elaboration Strategies

Once a fragment like this compound is validated as a binder, the next phase is to increase its affinity and selectivity through structure-guided medicinal chemistry.[1] The primary strategies are fragment growing, linking, and merging.[19]

Fragment Growing: This is the most common approach.[1][19] It involves adding chemical functionality to an unoccupied vector of the bound fragment to make new, favorable interactions with the target protein. For this compound, the key growth vectors are:

-

The Piperidine Nitrogen (N1): This secondary amine is an ideal handle for adding substituents that can probe nearby pockets, form hydrogen bonds, or introduce electrostatic interactions.

-

The Methoxy Terminus: The terminal methyl group can be replaced with larger groups or functional groups capable of forming new interactions.

-

The Piperidine Ring: While more synthetically challenging, substitution at other positions on the ring (e.g., C4, C5) can be used to optimize scaffold orientation and potency.

// Positioning nodes node_placeholder [pos="2,2!"]; N_vector [pos="0,3!"]; O_vector [pos="4,3!"]; } dot Figure 3: Key elaboration vectors on the this compound scaffold.

Conclusion

This compound is more than just another small molecule; it is a strategically designed fragment that offers an optimal blend of desirable physicochemical properties, three-dimensional character, and synthetic tractability. Its piperidine core is a privileged structure in medicinal chemistry, while the flexible ether side chain provides the means to effectively probe protein binding sites.[5][10] By incorporating this fragment into screening libraries and applying rigorous biophysical and structural validation methods, drug discovery teams can significantly enhance their ability to find high-quality starting points for challenging targets. The clear and orthogonal vectors for chemical elaboration make this compound an exceptional tool for efficiently translating a low-affinity fragment hit into a potent, optimized lead candidate.

References

-

Ciulli, A., et al. (2018). Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. Available from: [Link].

-

ResearchGate. Piperidines and Fragment-Based Drug Discovery. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link].

-

Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link].

-

ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. Available from: [Link].

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available from: [Link].

-

University of Arizona. Piperidine-based drug discovery. Available from: [Link].

-

FitzGerald, E.A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. ResearchGate. Available from: [Link].

-

The Royal Society of Chemistry. (2023). Chapter 5: Fragment-based Ligand Discovery (FBLD). Available from: [Link].

-

Wójcik, M.A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PMC - NIH. Available from: [Link].

-

Springer Nature Experiments. Crystallographic Fragment Screening. Available from: [Link].

-

Murray, C.W., & Rees, D.C. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry. Available from: [Link].

-

PMC - PubMed Central. Fragment-based drug discovery: A graphical review. Available from: [Link].

-

Peng, J.W. (2016). Process of Fragment-Based Lead Discovery—A Perspective from NMR. PMC - NIH. Available from: [Link].

-

JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. Available from: [Link].

-

Foley, D.J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link].

-

Carlson, E.E. (2013). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Available from: [Link].

-

ResearchGate. Lead Generation and Fragment-Based Drug Discovery. Available from: [Link].

-

PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link].

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link].

-

PubChem - NIH. 2-(3-Methoxyphenyl)piperidine. Available from: [Link].

-

DTIC. Piperidine Synthesis. Available from: [Link].

-

Organic Chemistry Portal. Piperidine synthesis. Available from: [Link].

-

PubChem - NIH. 3-(Methoxymethoxy)piperidine. Available from: [Link].

-

Wikipedia. Fragment-based lead discovery. Available from: [Link].

-

Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available from: [Link].

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Process of Fragment-Based Lead Discovery—A Perspective from NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Piperidine synthesis [organic-chemistry.org]

- 14. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. books.rsc.org [books.rsc.org]

- 19. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to 3-(2-Methoxyethoxy)piperidine and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This technical guide provides a comprehensive review of 3-(2-Methoxyethoxy)piperidine and its analogs, a class of compounds with significant potential in drug discovery. While detailed public information on the specific biological targets of this compound remains limited, this guide synthesizes available knowledge on its synthesis, chemical characteristics, and the broader pharmacological context of related piperidine derivatives. We will explore rational synthetic approaches, potential biological applications based on structure-activity relationships of analogous compounds, and propose experimental workflows for the evaluation of this promising chemical scaffold.

Introduction: The Prominence of the Piperidine Moiety in Drug Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry due to its favorable physicochemical properties.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing solubility and enabling key interactions within binding pockets. The metabolic stability of the piperidine ring further contributes to its utility in drug design.[1]

Derivatives of piperidine have demonstrated a wide array of pharmacological activities, targeting the central nervous system (CNS), and showing potential in oncology and infectious diseases.[1] The focus of this guide, this compound, incorporates an ether linkage at the 3-position, a modification that can significantly influence a molecule's lipophilicity, hydrogen bonding capacity, and overall conformation, thereby modulating its pharmacokinetic and pharmacodynamic profile.[3]

Synthesis of this compound and its Analogs

The synthesis of this compound typically proceeds through the etherification of a suitable 3-hydroxypiperidine precursor. A plausible and commonly employed method is the Williamson ether synthesis.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For the synthesis of this compound, this would involve the reaction of a protected 3-hydroxypiperidine with a 2-methoxyethyl halide.

Caption: Proposed synthetic workflow for this compound HCl.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established chemical principles for the Williamson ether synthesis and subsequent deprotection. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve high yields and purity.

Step 1: N-Boc Protection of 3-Hydroxypiperidine

-

To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc)2O dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup and purify the crude product by column chromatography to yield N-Boc-3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

-

To a solution of N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a specified time to ensure complete formation of the alkoxide.

-

Add 2-bromoethyl methyl ether (or a related 2-methoxyethyl halide) to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Boc-3-(2-methoxyethoxy)piperidine.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified N-Boc-3-(2-methoxyethoxy)piperidine in a suitable solvent (e.g., diethyl ether or dioxane).

-

Add a solution of hydrochloric acid in the same or a compatible solvent.

-

Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.[3]

Physicochemical Properties and Structural Considerations

The introduction of the 2-methoxyethoxy group at the 3-position of the piperidine ring is expected to influence several key properties relevant to its biological activity.

| Property | Influence of the 3-(2-Methoxyethoxy) Substituent |

| Lipophilicity (LogP) | The ether and methoxy groups will increase lipophilicity compared to 3-hydroxypiperidine, potentially enhancing membrane permeability and brain penetration.[4] |

| Hydrogen Bonding | The ether oxygens can act as hydrogen bond acceptors, influencing interactions with biological targets and affecting solubility. |

| Conformational Flexibility | The ethoxy chain introduces additional rotational bonds, allowing the substituent to adopt various conformations to fit into a binding pocket. |

| Basicity (pKa) | The basicity of the piperidine nitrogen is a critical determinant of its interaction with acidic residues in target proteins and its ionization state at physiological pH. |

Potential Biological Targets and Therapeutic Applications

While specific biological data for this compound is not extensively available in the public domain, the broader family of piperidine derivatives has been investigated for a multitude of therapeutic applications.[1][5] Based on the structural features of the title compound and the known pharmacology of related analogs, we can hypothesize potential areas of interest for drug discovery.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[1] Analogs of 3-alkoxypiperidines have been explored as ligands for various CNS receptors.

-

Dopamine and Serotonin Receptors: Arylpiperazine and arylpiperidine derivatives are well-known modulators of dopamine and serotonin receptors, with applications in treating schizophrenia, depression, and anxiety. The this compound core could serve as a scaffold for developing novel ligands targeting these receptors.

-

Opioid Receptors: The piperidine ring is a key pharmacophore in many potent opioid analgesics.[6] Structure-activity relationship (SAR) studies of various piperidine analogs have demonstrated that modifications to the ring substituents can modulate affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Oncology

Piperidine and its derivatives have been shown to exhibit anticancer properties through various mechanisms.[7] These include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7]

Caption: Potential signaling pathways modulated by piperidine analogs in cancer.

Proposed Experimental Workflows for Biological Evaluation

To elucidate the pharmacological profile of this compound and its analogs, a systematic approach to in vitro and in vivo testing is required.

In Vitro Assays

A tiered screening approach should be employed to identify primary biological targets and assess the functional activity of the compounds.

| Assay Type | Purpose | Example Assays |

| Primary Target Screening | To identify initial protein targets. | Radioligand binding assays against a panel of CNS receptors (dopamine, serotonin, opioid, etc.) and key enzymes. |

| Functional Assays | To determine the functional effect on the identified targets (agonist, antagonist, inverse agonist). | Calcium flux assays, cAMP assays, GTPγS binding assays. |

| Cell Viability Assays | To assess cytotoxicity and anti-proliferative effects in cancer cell lines. | MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay. |

| Apoptosis Assays | To determine if the compounds induce programmed cell death. | Caspase-Glo® 3/7 Assay, Annexin V staining. |

In Vivo Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.

-

CNS Activity: Rodent models of depression (forced swim test), anxiety (elevated plus maze), and pain (hot plate test) can be utilized.

-